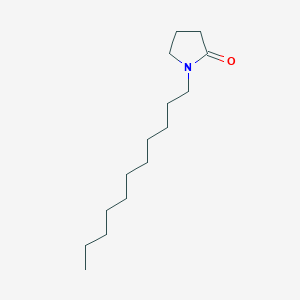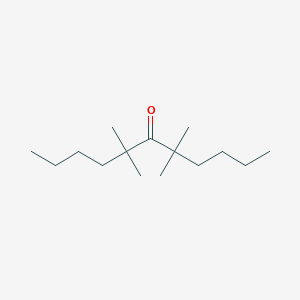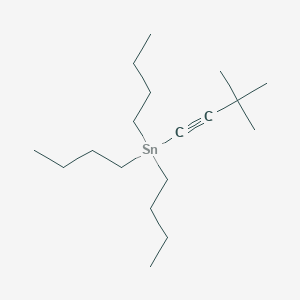
Stannane, tributyl(3,3-dimethyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(3,3-dimethyl-1-butynyl)- is an organotin compound with the molecular formula C18H36Sn. It is a derivative of stannane, where three butyl groups and one 3,3-dimethyl-1-butynyl group are attached to the tin atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, tributyl(3,3-dimethyl-1-butynyl)- can be synthesized through the reaction of tributyltin hydride with 3,3-dimethyl-1-butyne under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of stannane, tributyl(3,3-dimethyl-1-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is usually conducted in a batch reactor, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(3,3-dimethyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of stannane, tributyl(3,3-dimethyl-1-butynyl)- involves the interaction of the tin atom with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of organotin complexes. These complexes can interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stannane, tributyl(1-butynyl)-
- Stannane, tributyl(2-butynyl)-
- Stannane, tributyl(3-butynyl)-
Uniqueness
Stannane, tributyl(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts specific reactivity and steric properties. This makes it distinct from other similar compounds and allows for unique applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
58064-10-1 |
|---|---|
Molekularformel |
C18H36Sn |
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
tributyl(3,3-dimethylbut-1-ynyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
GVFBCPZHVQBUIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


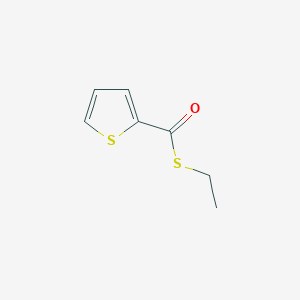
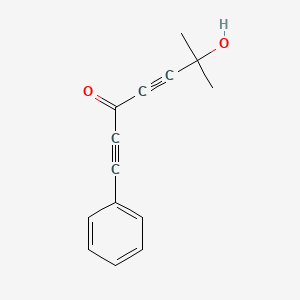
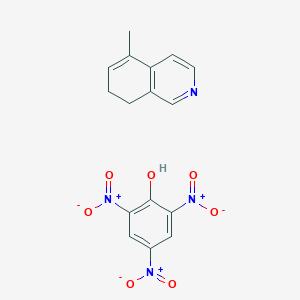
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
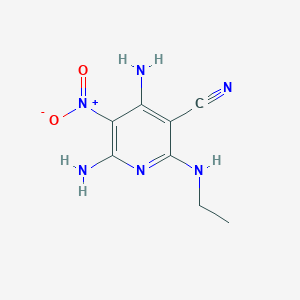
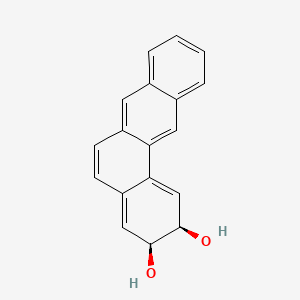
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
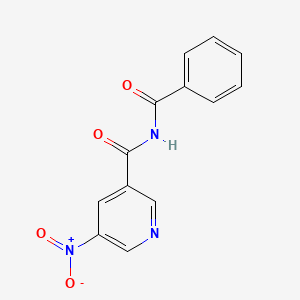
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
